Cas no 2172266-12-3 (3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidomethyl}-4-methylpentanoic acid)
2172266-12-3 structure
Product Name:3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidomethyl}-4-methylpentanoic acid
CAS番号:2172266-12-3
MF:C26H32N2O6
メガワット:468.542087554932
CID:6484566
PubChem ID:165961668
Update Time:2025-05-23
3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidomethyl}-4-methylpentanoic acid 化学的及び物理的性質
名前と識別子
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- 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidomethyl}-4-methylpentanoic acid
- 3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid
- EN300-1535810
- 2172266-12-3
-
- インチ: 1S/C26H32N2O6/c1-16(2)17(11-25(31)32)13-27-24(30)12-18(29)14-28-26(33)34-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,16-18,23,29H,11-15H2,1-2H3,(H,27,30)(H,28,33)(H,31,32)
- InChIKey: RFPVTQGXUOQFCE-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(CC(NCC(CC(=O)O)C(C)C)=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 468.22603674g/mol
- どういたいしつりょう: 468.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 677
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 125Ų
3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidomethyl}-4-methylpentanoic acid 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1535810-0.05g |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 0.05g |
$2829.0 | 2023-05-23 | ||
| Enamine | EN300-1535810-0.1g |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 0.1g |
$2963.0 | 2023-05-23 | ||
| Enamine | EN300-1535810-0.25g |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 0.25g |
$3099.0 | 2023-05-23 | ||
| Enamine | EN300-1535810-0.5g |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 0.5g |
$3233.0 | 2023-05-23 | ||
| Enamine | EN300-1535810-1.0g |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 1g |
$3368.0 | 2023-05-23 | ||
| Enamine | EN300-1535810-2.5g |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 2.5g |
$6602.0 | 2023-05-23 | ||
| Enamine | EN300-1535810-5.0g |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 5g |
$9769.0 | 2023-05-23 | ||
| Enamine | EN300-1535810-10.0g |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 10g |
$14487.0 | 2023-05-23 | ||
| Enamine | EN300-1535810-50mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1535810-100mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]methyl}-4-methylpentanoic acid |
2172266-12-3 | 100mg |
$2963.0 | 2023-09-26 |
3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidomethyl}-4-methylpentanoic acid 関連文献
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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